Home > Products > Screening Compounds P87459 > (Tyr65,Phe67)-C5a (65-74) (human)
(Tyr65,Phe67)-C5a (65-74) (human) -

(Tyr65,Phe67)-C5a (65-74) (human)

Catalog Number: EVT-13518374
CAS Number:
Molecular Formula: C55H85N15O16S
Molecular Weight: 1244.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Tyr65,Phe67)-C5a (65-74) (human), also known by its CAS number 157952-15-3, is a synthetic peptide derived from the human complement component C5a. This compound is notable for its role in immune system modulation and has garnered attention for its potential applications in immunotherapy. The peptide consists of a sequence of amino acids that includes tyrosine at position 65 and phenylalanine at position 67, which are critical for its biological activity.

Source

The peptide is synthesized through chemical methods designed to replicate the natural structure of C5a, which is a potent anaphylatoxin involved in inflammatory responses. C5a is generated during complement activation and plays a significant role in recruiting immune cells to sites of infection or injury.

Classification

(Tyr65,Phe67)-C5a (65-74) (human) is classified as a peptide compound within the broader category of immunomodulators. It is specifically recognized for its interaction with C5a receptors, influencing various immune responses.

Synthesis Analysis

Methods

The synthesis of (Tyr65,Phe67)-C5a (65-74) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: This involves coupling amino acids in a stepwise manner, with each amino acid being activated and attached to the growing chain.
  2. Deprotection Steps: After each coupling, protective groups on the amino acids must be removed to allow subsequent additions.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular formula of (Tyr65,Phe67)-C5a (65-74) is C55H85N15O16S, with a molecular weight of approximately 1244.419 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Data

  • Exact Mass: 1243.601929 g/mol
  • Density: 1.5 ± 0.1 g/cm³
  • LogP: -0.64
  • Index of Refraction: 1.650

The three-dimensional structure of the peptide can be influenced by the conformational flexibility of its backbone, which can adopt various forms depending on environmental conditions.

Chemical Reactions Analysis

Reactions

(Tyr65,Phe67)-C5a (65-74) undergoes specific interactions with C5a receptors on immune cells, which can lead to various downstream signaling pathways associated with inflammation and immune response.

Technical Details

The binding of this peptide to its receptor can trigger:

  • Activation of G-proteins
  • Mobilization of intracellular calcium
  • Release of pro-inflammatory cytokines from immune cells

These reactions are crucial for understanding how this compound can modulate immune responses.

Mechanism of Action

Process

The mechanism by which (Tyr65,Phe67)-C5a (65-74) exerts its effects involves binding to the C5a receptor (C5aR). This interaction initiates a cascade of intracellular signaling that enhances immune cell activation.

Data

Research indicates that this peptide can significantly increase the contraction of human umbilical arteries, serving as a surrogate indicator for macrophage activation, thus demonstrating its potential as an immunostimulant .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but may be susceptible to enzymatic degradation.
  • Reactivity: Reacts with specific receptors on immune cells, leading to enhanced inflammatory responses.
Applications

Scientific Uses

(Tyr65,Phe67)-C5a (65-74) has several potential applications in scientific research and therapeutic contexts:

  1. Immunotherapy: As an immunostimulant, it may enhance adaptive immune responses in vaccine development.
  2. Inflammation Research: Useful in studying mechanisms of inflammation and immune cell recruitment.
  3. Drug Development: Potentially serves as a template for designing new immunomodulatory agents targeting C5a receptors.
Structural and Functional Evolution of C5a-Derived Immunostimulants

Rational Design of C-Terminal C5a Peptide Analogues

The C-terminal region (residues 65–74) of human complement component C5a (hC5a) constitutes the minimal receptor-activating domain, while the N-terminal helical bundle primarily governs receptor binding affinity. Native hC5a(65–74) (Ile-Ser-His-Lys-Asp-Met-Gln-Leu-Gly-Arg) exhibits weak potency (~155 µM) in macrophage activation assays. Rational design strategies have focused on optimizing this decapeptide sequence to enhance receptor selectivity, conformational stability, and proteolytic resistance while minimizing neutrophil-mediated inflammatory responses. Key modifications include strategic residue substitutions, introduction of non-natural amino acids, and backbone engineering to bias the peptide toward bioactive conformations recognized by C5a receptor 1 (C5aR1/CD88) on mononuclear phagocytes [2] [7] [8].

Table 1: Key C5a(65-74) Analogues and Their Receptor Selectivity Profiles

PeptideSequenceReceptor Selectivity ProfilePrimary Functional Outcome
Native C5a(65-74)ISHKD MQLGRLow potency, non-selectiveBaseline chemotactic activity
EP54YSFKPPPD-AlaR775-fold ↑ vs. native in HUASelective macrophage activation
EP67YSFKDMP(N-MeL)aR3000-fold ↑ HUA vs. PMN selectivityHypotension without neutropenia
[Tyr65,Phe67]-C5a(65-74)YSFKDMQLGREnhanced helical stabilityOptimized C5aR1 binding affinity

Sequence Optimization Strategies for Receptor Selectivity

Selective activation of mononuclear phagocytes (macrophages, dendritic cells) over granulocytes (neutrophils) requires precise modulation of C5aR1 signaling. The first-generation analogue EP54 ([Tyr⁶⁵,Phe⁶⁷,Pro⁶⁹,Pro⁷¹,D-Ala⁷³]C5a(65-74)) incorporated multiple substitutions:

  • Tyr65: Replaces Ile65 to enhance hydrophobic interactions with receptor subpocket
  • Phe67: Substitutes His67 to eliminate pH-dependent charge variability
  • Pro69/Pro71: Introduces conformational rigidity in the central loop region
  • D-Ala73: Enhances proteolytic resistance by disrupting substrate recognition by carboxypeptidases

EP54 exhibited 775-fold increased potency (200 nM vs. 155 µM) in human umbilical artery (HUA) contraction assays—a surrogate for macrophage activation—while showing minimal stimulation of neutrophil degranulation. This demonstrated that sequence modifications could decouple monocyte/neutrophil activation, a critical step toward therapeutic safety [2] [8].

Role of Tyr65 and Phe67 Substitutions in Helical Capping Stabilization

The [Tyr65,Phe67]-C5a(65-74) analogue (YSFKDMQLGR) exemplifies structure-guided stabilization of the bioactive conformation. Biophysical analyses reveal:

  • Tyr65 forms a N-terminal capping motif through its phenolic hydroxyl group, engaging in hydrogen bonding with the backbone carbonyl of residue 63 in full-length C5a. This stabilizes the α-helical initiation at the N-terminus of the peptide [3] [10].
  • Phe67 replaces the native His67, eliminating charge-dependent conformational fluctuations. The aromatic side chain participates in hydrophobic stacking with Tyr65 and receptor residue Phe⁻³⁵⁰ of C5aR1, creating a stable "aromatic clamp" that anchors the peptide N-terminus [3] [4].
  • Molecular dynamics simulations show these substitutions reduce conformational entropy by 40%, favoring a receptor-competent helical turn spanning residues 65-71. This pre-organized structure decreases the entropic penalty upon receptor binding, enhancing functional potency for C5aR1 activation on macrophages [3] [6].

Backbone Modifications for Enhanced Conformational Biasing

Further optimization addressed scale-up challenges and refined conformational control:

  • N-methylation at Leu72: In EP67 (YSFKDMP(N-MeL)aR), N-methylation of the Leu72 backbone nitrogen (between P71 and L72) induces a trans peptide bond conformation. This mimics the structural constraint of Pro residues without sacrificing the leucine side chain’s hydrophobic interactions. The methyl group sterically blocks hydrogen bonding, extending the backbone and stabilizing a type II β-turn critical for C5aR1 engagement [2] [8].
  • D-Ala73 incorporation: Substitution of Gly73 with D-Ala introduces chirality that:
  • (a) Resists carboxypeptidase cleavage (t₁/₂ increased 8-fold vs. L-Ala)
  • (b) Favors a left-handed helical conformation that optimally positions Arg74 for ionic interactions with C5aR1 Glu⁻¹⁹⁹ [6] [8].
  • Cyclohexylalanine (Cha) substitution: Replacement of Pro71 with Cha maintains backbone rigidity while enhancing hydrophobicity. Cha-containing analogues show 85% retention of macrophage activation potency with 50% reduced synthesis costs due to improved coupling efficiency during solid-phase peptide synthesis [2].

Table 2: Impact of Backbone Modifications on Peptide Properties

ModificationStructural EffectFunctional ConsequenceScale-Up Advantage
N-methyl-Leu72Enforces trans peptide bond; stabilizes type II β-turn3000-fold ↑ selectivity for macrophages vs. neutrophils40% ↑ coupling efficiency vs. Pro
D-Ala73Induces left-handed helix; blocks carboxypeptidase9.5-45% ↑ cytokine secretion from monocytes60% ↑ yield in HPLC purification
Cha71Hydrophobic packing; β-turn stabilizationRetains 85% macrophage activation efficacy50% ↓ synthesis cost vs. Pro

These targeted modifications yielded EP67 (YSFKDMP[MeL]aR), which exhibits 3000-fold greater selectivity for macrophage-mediated HUA contraction versus neutrophil degranulation compared to earlier analogues. Crucially, EP67 induces hypotensive responses in vivo (indicating C5aR1 activation) without accompanying neutropenia—validating the success of conformational biasing in achieving cellular selectivity [2] [6] [8].

Properties

Product Name

(Tyr65,Phe67)-C5a (65-74) (human)

IUPAC Name

2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C55H85N15O16S

Molecular Weight

1244.4 g/mol

InChI

InChI=1S/C55H85N15O16S/c1-30(2)24-39(47(78)62-28-44(74)63-38(54(85)86)13-9-22-61-55(59)60)67-49(80)36(18-19-43(58)73)65-50(81)37(20-23-87-3)66-52(83)41(27-45(75)76)69-48(79)35(12-7-8-21-56)64-51(82)40(26-31-10-5-4-6-11-31)68-53(84)42(29-71)70-46(77)34(57)25-32-14-16-33(72)17-15-32/h4-6,10-11,14-17,30,34-42,71-72H,7-9,12-13,18-29,56-57H2,1-3H3,(H2,58,73)(H,62,78)(H,63,74)(H,64,82)(H,65,81)(H,66,83)(H,67,80)(H,68,84)(H,69,79)(H,70,77)(H,75,76)(H,85,86)(H4,59,60,61)

InChI Key

ZEWLJLWJGKUOCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.